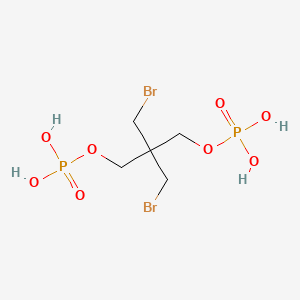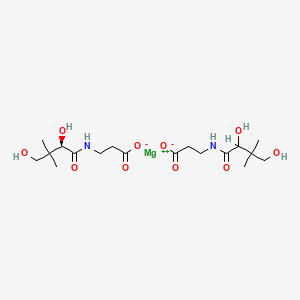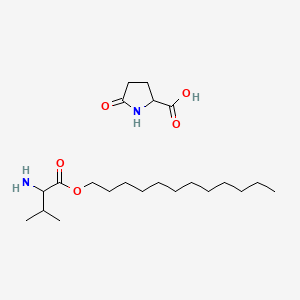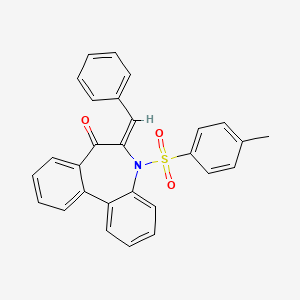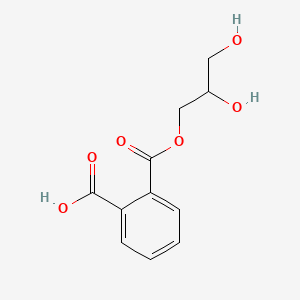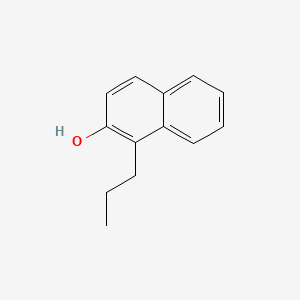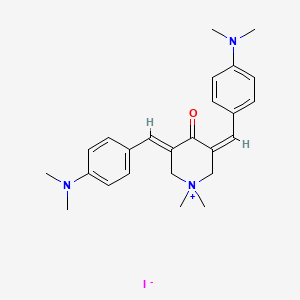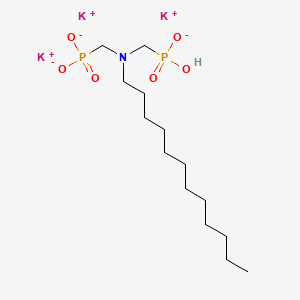
2,5,9,11-Tetramethyl-5H-quinindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,9,11-Tetramethyl-5H-quinindoline is a heterocyclic compound that belongs to the class of quinindolines. This compound is characterized by its unique structure, which includes multiple methyl groups attached to the quinindoline core. Quinindolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,11-Tetramethyl-5H-quinindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole with ammonia . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired quinindoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,9,11-Tetramethyl-5H-quinindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinindoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinindoline core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinindoline derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5,9,11-Tetramethyl-5H-quinindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3-oxa-1,2,3,4-tetrahydrocarbazole
- 3,3,14,14-Tetramethyl-2-oxa-5a,10b-(methanoxyisobutane)-1,2,3,4,5a,10b,11,11a-octahydroquinindoline
- 2,2-Dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole
Uniqueness
2,5,9,11-Tetramethyl-5H-quinindoline stands out due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
158470-95-2 |
|---|---|
Formule moléculaire |
C19H18N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2,5,9,11-tetramethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C19H18N2/c1-11-5-7-16-15(10-11)18-13(3)14-9-12(2)6-8-17(14)21(4)19(18)20-16/h5-10H,1-4H3 |
Clé InChI |
YPFMIJKDSYHEFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3C2=C(C4=C(N3C)C=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


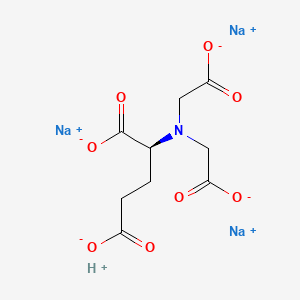
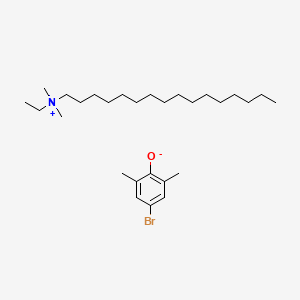
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
